An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl) 2-chloroethylphosphonate
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl) 2-chloroethylphosphonate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds, particularly phosphonates, are a class of molecules with significant applications ranging from agriculture to medicine.[1] Phosphonates, characterized by a C-PO(OR)₂ group, are utilized as herbicides, plant growth regulators, and therapeutic agents for conditions like osteoporosis and viral infections.[1] This guide focuses on a key phosphonate (B1237965) intermediate: Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate (CAS No. 6294-34-4), often referred to as phosphonic acid diester.[2][3] This compound is of significant industrial importance, primarily serving as the direct precursor to Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[2][4]
This document provides a detailed overview of the primary synthetic routes, experimental protocols, and comprehensive characterization data for bis(2-chloroethyl) 2-chloroethylphosphonate.
Synthesis Pathways
The synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate is predominantly achieved through two established methods: the thermal rearrangement of a phosphite (B83602) precursor and the reaction of a phosphonic dichloride with an epoxide.
Route 1: Michaelis-Arbuzov Rearrangement
The most common industrial method for synthesizing the target compound is via a Michaelis-Arbuzov thermal rearrangement of tris(2-chloroethyl) phosphite.[2][4] This process involves two main stages: the initial formation of the phosphite from phosphorus trichloride (B1173362) and ethylene (B1197577) oxide, followed by its isomerization at high temperatures.
Caption: Synthesis workflow via Michaelis-Arbuzov rearrangement.
Stage 1: Synthesis of Tris(2-chloroethyl) phosphite
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Charge a cooled reactor with 824 g (6.0 mol) of phosphorus trichloride and 8.2 g of 2-chloroethanol.[5]
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Maintain the reactor temperature between 15-20°C with cooling.[5]
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Add 816 g (18.5 mol) of ethylene oxide subsurface to the stirred solution over 2.75 hours.[5]
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The resulting reaction mixture contains approximately 90% tris(2-chloroethyl) phosphite, which can be used directly in the next stage.[5]
Stage 2: Rearrangement to Bis(2-chloroethyl) 2-chloroethylphosphonate
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Continuously feed the crude tris(2-chloroethyl) phosphite from Stage 1 into a stainless steel reactor equipped with a stirrer.[2]
-
Maintain the reaction temperature at 220-240°C under constant stirring to induce thermal rearrangement.[2]
-
Control the flow rate to approximately 75-80 kg/h , allowing for a residence time of about 10 minutes.[2]
-
The product, bis(2-chloroethyl) 2-chloroethylphosphonate, is collected as it overflows from the reactor. This method typically yields a product with a content of over 60%.[2] A less optimized batch process has been reported to yield around 55%.[4]
Route 2: From 2-Chloroethylphosphonic Dichloride
An alternative, high-yield method involves the direct reaction of 2-chloroethylphosphonic dichloride with ethylene oxide. This route avoids the high-temperature rearrangement step.
Caption: Synthesis from 2-chloroethylphosphonic dichloride.
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Charge a suitable reaction vessel with 2-chloroethylphosphonic dichloride.[6]
-
Add ethylene oxide to the reactor.[6]
-
Maintain the reaction temperature between 0°C and 100°C for a period of 8 to 18 hours.[6]
-
After the reaction is complete, remove any residual ethylene oxide under reduced pressure.[6]
-
The resulting product is bis(2-chloroethyl) 2-chloroethylphosphonate with a reported yield of ≥97% and purity of ≥97.5%.[6]
Characterization
The identity and purity of synthesized bis(2-chloroethyl) 2-chloroethylphosphonate are confirmed through various analytical techniques.
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6294-34-4 | [3] |
| Molecular Formula | C₆H₁₂Cl₃O₃P | [3] |
| Molecular Weight | 269.49 g/mol | [3] |
| Boiling Point | 148-151°C @ 0.5 mmHg | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation.
| Technique | Data | Reference |
| ³¹P NMR | Signal at 26.2 ppm (in a mixture) | [5] |
| Mass Spec. (EI) | Key fragments (m/z) can be observed in the NIST database spectrum. | [3] |
Analytical Protocols
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Purification: Distillation under reduced pressure is an effective method for purifying the final product. A fraction collected at 148-151°C and 0.5 mmHg is characteristic of the pure compound.[5]
-
Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is used to identify the phosphonate structure. The chemical shift provides information about the phosphorus environment.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure.[3]
Chemical Relationships and Applications
Bis(2-chloroethyl) 2-chloroethylphosphonate is a stable intermediate that serves as a precursor to other valuable chemicals and has potential applications as a flame retardant.[5][6] Its primary role is in the production of Ethephon.
Caption: Chemical context of the target compound.
The conversion to Ethephon is achieved through acid hydrolysis, typically using hydrochloric acid.[4][7] This hydrolysis step is crucial as Ethephon is the active compound used in agriculture to regulate plant growth by releasing ethylene gas.[4]
Conclusion
This guide has detailed the primary synthetic routes and characterization methods for bis(2-chloroethyl) 2-chloroethylphosphonate. The Michaelis-Arbuzov rearrangement of tris(2-chloroethyl) phosphite represents a common industrial approach, while synthesis from 2-chloroethylphosphonic dichloride offers a high-yield alternative. Comprehensive characterization using spectroscopic and physical methods is essential to ensure the purity of this key intermediate, which is vital for the production of the widely used plant growth regulator, Ethephon. The provided protocols and data serve as a valuable resource for researchers in synthetic chemistry and agricultural science.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Bis-2-chloroethyl-2-chloroethylphosphonate [webbook.nist.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US4234696A - 2-Chloroethyl phosphonate compositions - Google Patents [patents.google.com]
- 6. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
